molecular formula C13H13ClO3 B13637803 Methyl 4-(4-chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate

Methyl 4-(4-chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate

Katalognummer: B13637803
Molekulargewicht: 252.69 g/mol
InChI-Schlüssel: VJYRLTKWPNYBBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-(4-chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate is a compound that belongs to the class of bicyclic structures. These structures are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features a bicyclo[2.1.1]hexane core, which is a saturated bicyclic structure, and a chlorophenyl group, which adds to its chemical reactivity and potential biological activity.

Analyse Chemischer Reaktionen

Methyl 4-(4-chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidants, reducing agents, and nucleophiles . For example, the compound can undergo oxidation to form corresponding ketones or carboxylic acids. Reduction reactions can convert it into alcohols or alkanes. Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule, leading to the formation of various derivatives .

Wissenschaftliche Forschungsanwendungen

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In medicinal chemistry, it serves as a valuable building block for the synthesis of bioactive compounds . Its unique bicyclic structure and chemical reactivity make it an attractive target for drug development. Additionally, it is used in organic synthesis as a chiral building block due to its ability to form enantioenriched products . The compound’s potential biological activities, such as anti-cancer and anti-psychotic properties, are also being explored .

Eigenschaften

Molekularformel

C13H13ClO3

Molekulargewicht

252.69 g/mol

IUPAC-Name

methyl 4-(4-chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate

InChI

InChI=1S/C13H13ClO3/c1-16-12(15)11-10-6-13(11,7-17-10)8-2-4-9(14)5-3-8/h2-5,10-11H,6-7H2,1H3

InChI-Schlüssel

VJYRLTKWPNYBBX-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1C2CC1(CO2)C3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.